Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Preparation Methods
The synthesis of methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine ring . The reaction conditions often include the use of solvents such as acetic acid and temperatures around 180°C .
Chemical Reactions Analysis
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atom in the compound.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like Dess–Martin periodinane or activated manganese (IV) oxide.
Cyclization Reactions: These reactions can form additional rings, enhancing the compound’s structural complexity.
Scientific Research Applications
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and chemosensors.
Organic Synthesis: Its versatile reactivity allows it to be used as a building block for synthesizing more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:
- Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substitution patterns and specific biological activities. The unique substitution at the 3-position in this compound contributes to its distinct reactivity and applications.
Biological Activity
Methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyrazole and pyrimidine ring system. The incorporation of a chlorine atom at the 3-position and a carboxylate group at the 6-position enhances its chemical reactivity and biological profile. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cancer progression .
- Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and apoptosis, this compound may exert anti-cancer effects. It has been reported to demonstrate selectivity for certain PI3K isoforms, enhancing its therapeutic potential against specific cancers .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Selectivity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against multiple cancer cell lines while maintaining low toxicity in normal cells . For example, it displayed an IC50 value of 8 nM against CK2α, a protein kinase implicated in cancer cell proliferation .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activities. While specific data on this compound is limited, related compounds have been shown to inhibit bacterial growth and exhibit antifungal properties .
Case Studies
Several studies highlight the biological activity of this compound and related compounds:
- Inhibition of PI3Kδ : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and identified this compound as a potent inhibitor with significant selectivity for PI3Kδ over other isoforms .
- Anticancer Screening : The National Cancer Institute (NCI) screened this compound against a panel of cancer cell lines, revealing its potential as an anticancer agent with favorable selectivity profiles .
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 |
InChI Key |
QXUKIZZIDIXSEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1 |
Origin of Product |
United States |
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